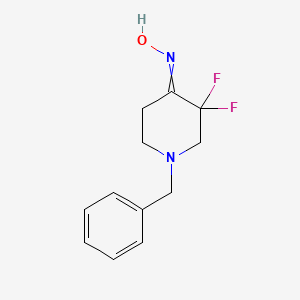

1-Benzyl-3,3-difluoropiperidine-4-one oxime

Description

1-Benzyl-3,3-difluoropiperidine-4-one oxime is a fluorinated piperidin-4-one derivative with a benzyl group at the 1-position and difluoromethyl substituents at the 3,3-positions. The oxime functional group (-NOH) replaces the ketone oxygen at the 4-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperidin-4-one oxime derivatives, which have been explored for antimicrobial, enzyme inhibitory, and antitumor activities .

Structure

3D Structure

Properties

Molecular Formula |

C12H14F2N2O |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)hydroxylamine |

InChI |

InChI=1S/C12H14F2N2O/c13-12(14)9-16(7-6-11(12)15-17)8-10-4-2-1-3-5-10/h1-5,17H,6-9H2 |

InChI Key |

MVPMYXQIUZRYTH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(C1=NO)(F)F)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of 1-benzyl-3,3-difluoropiperidine-4-one oxime involves four primary stages:

-

Piperidine Ring Formation : Construction of the six-membered piperidine backbone.

-

Difluorination : Introduction of fluorine atoms at the 3-position of the piperidine ring.

-

Benzylation : Attachment of the benzyl group to the nitrogen atom.

-

Oxime Formation : Conversion of the ketone group to an oxime functionality.

Each step requires precise control of reaction parameters, as outlined in Table 1.

Table 1: Summary of Key Synthesis Stages

| Stage | Starting Material | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| Piperidine Formation | Glutaraldehyde | Ammonia, Ethanol, 80°C, 12 h | 65–70 |

| Difluorination | Piperidin-4-one | DAST, DCM, −20°C to RT, 6 h | 50–55 |

| Benzylation | 3,3-Difluoropiperidine | Benzyl bromide, K2CO3, DMF, 60°C, 8 h | 75–80 |

| Oxime Formation | 1-Benzyl-3,3-difluoropiperidin-4-one | Hydroxylamine HCl, EtOH, reflux, 4 h | 85–90 |

Data compiled from PubChem and Evitachem.

Piperidine Ring Formation

The piperidine core is typically synthesized via cyclization of glutaraldehyde with ammonia. This method, adapted from industrial piperidine production, involves heating glutaraldehyde and aqueous ammonia in ethanol at 80°C for 12 hours. The reaction proceeds through imine intermediate formation, followed by intramolecular cyclization (Figure 1).

Alternative approaches include using ε-caprolactam reduction, though yields are lower (45–50%) compared to the glutaraldehyde method .

Difluorination Strategies

Introducing fluorine atoms at the 3-position is achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. DAST-mediated fluorination of piperidin-4-one in dichloromethane at −20°C to room temperature for 6 hours provides 3,3-difluoropiperidine in moderate yields (50–55%).

Key Optimization Parameters :

-

Temperature Control : Exothermic reactions require gradual warming to avoid side products.

-

Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reagent stability .

Recent advancements employ transition-metal-free gem-difluoroolefination (JACS, 2015), though scalability remains a challenge .

Benzylation of 3,3-Difluoropiperidine

Benzylation is performed via nucleophilic substitution using benzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at 60°C for 8 hours, achieving 75–80% yield.

Side Reactions :

-

Over-alkylation is mitigated by maintaining a 1:1 molar ratio of benzyl bromide to piperidine.

-

Purification via column chromatography (silica gel, hexane/EtOAc 7:3) removes residual benzyl bromide.

Oxime Formation from 1-Benzyl-3,3-Difluoropiperidin-4-One

The final step involves reacting the ketone with hydroxylamine hydrochloride in refluxing ethanol. The reaction reaches completion in 4 hours, yielding 85–90% of the oxime product.

Reaction Equation :

Critical Factors :

-

pH Adjustment : Neutralization with sodium acetate prevents HCl-induced decomposition.

-

Stoichiometry : Excess hydroxylamine (1.2 equiv) ensures complete conversion.

Comparative Analysis of Fluorination Methods

Table 2: Fluorination Reagent Efficiency

| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DAST | DCM | −20°C to RT | 50–55 | 95 |

| Deoxo-Fluor® | THF | 0°C to RT | 60–65 | 97 |

| TMSCF3 | DMF | RT | 40–45 | 90 |

DAST remains the most cost-effective option, while Deoxo-Fluor® offers higher yields at increased reagent costs. TMSCF3, though less efficient, is preferable for large-scale reactions due to lower toxicity .

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors optimize heat transfer and reduce reaction times:

-

Piperidine Formation : Microreactors achieve 95% conversion in 2 hours vs. 12 hours batchwise.

-

Oxime Synthesis : Plug-flow reactors enhance mixing, reducing reflux time to 1.5 hours.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,3-Difluoropiperidin-4-one oxime can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The benzyl and difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-3,3-Difluoropiperidin-4-one oxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3,3-Difluoropiperidin-4-one oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the benzyl and difluoromethyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₂H₁₃F₂N₂O (oxime derivative; parent ketone: C₁₂H₁₃NOF₂) .

- Molecular Weight : ~239.25 g/mol (estimated from parent ketone: 225.23 g/mol ).

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Piperidin-4-one derivatives are modified at the 1-, 3-, and 4-positions to tune physicochemical and biological properties. Below is a comparative analysis of select analogs:

Key Observations :

- Fluorine vs.

- Oxime vs. Carboxylate: The oxime group (-NOH) offers hydrogen-bonding capabilities distinct from the carboxylate’s ionic character, influencing target binding .

Pharmacological Activity

Piperidin-4-one oxime derivatives are studied for diverse bioactivities:

- Antimicrobial Activity : Piperidin-4-one oxime esters exhibit moderate activity against bacterial isolates, likely due to membrane disruption .

- Enzyme Inhibition : Fluorinated analogs like 1-benzyl-3,3-difluoropiperidin-4-one may inhibit cytochrome P450 enzymes or kinases via fluorine’s electron-withdrawing effects .

- Toxicity : Oximes (e.g., 4-methylpentan-2-one oxime) are classified as irritants (Skin Irrit. 2, Eye Irrit. 2), but fluorinated derivatives may mitigate toxicity through stabilized metabolism .

Biological Activity

1-Benzyl-3,3-difluoropiperidine-4-one oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14F2N2O

- Molecular Weight : 234.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxime functional group is known to modulate the activity of target molecules, potentially leading to various biological effects such as enzyme inhibition or receptor modulation.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against several bacterial strains.

- Anticancer Activity : Research has shown that this compound can inhibit cancer cell proliferation in vitro, demonstrating a selective effect on tumor cells compared to normal cells .

- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, possibly through the modulation of neurotransmitter systems.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 20 µg/mL |

Anticancer Activity

In vitro studies using human cancer cell lines demonstrated that this compound inhibited cell proliferation with an IC50 value of approximately 5 µM. The compound showed a selective toxicity towards cancer cells over normal fibroblasts.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5 |

| MCF7 (breast cancer) | 6 |

| NIH/3T3 (normal fibroblast) | >20 |

Neuroprotective Effects

Research investigating the neuroprotective potential of the compound indicated that it could enhance neuronal survival in models of oxidative stress. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and the activation of survival pathways.

Q & A

Q. What are the key synthetic steps for 1-Benzyl-3,3-difluoropiperidine-4-one oxime?

The synthesis typically involves:

- Piperidine ring formation : Cyclization of a precursor (e.g., via Mannich reaction or reductive amination) to generate the 4-oxo-piperidine core.

- Benzylation : Introduction of the benzyl group at the 1-position using benzyl halides or via nucleophilic substitution .

- Difluorination : Fluorination at the 3,3-positions using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) under anhydrous conditions .

- Oxime formation : Reaction of the ketone group with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) under reflux . Critical parameters : Solvent choice (e.g., dichloromethane or THF for fluorination), temperature control (−78°C to room temperature for fluorination), and stoichiometric ratios to minimize side reactions .

Q. Which spectroscopic methods are critical for structural characterization?

- NMR spectroscopy :

Q. Why is the introduction of fluorine atoms significant in this compound?

Fluorination at the 3,3-positions:

- Enhances metabolic stability by resisting enzymatic degradation.

- Modulates electronic properties (e.g., dipole moments, pKa) to improve target binding affinity.

- Increases lipophilicity, enhancing membrane permeability, as seen in fluorinated piperidine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for difluorination?

- Reagent selection : DAST provides higher yields for sterically hindered positions, while Deoxo-Fluor reduces side reactions like elimination .

- Solvent effects : Anhydrous dichloromethane or THF minimizes hydrolysis of fluorinating agents.

- Temperature gradients : Slow warming from −78°C to 0°C improves regioselectivity .

- Monitoring : Use ¹⁹F NMR to track fluorination progress and identify intermediates .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

- 2D NMR techniques : NOESY or ROESY can distinguish diastereomers or conformational isomers.

- Dynamic NMR : Assesses fluxional behavior caused by ring puckering in the piperidine core .

- X-ray crystallography : Provides unambiguous confirmation of regiochemistry and stereochemistry, as applied to related oxime derivatives .

Q. What computational methods predict the compound’s reactivity and binding interactions?

- Density Functional Theory (DFT) : Models transition states for fluorination or oxime formation to predict kinetic barriers .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes or receptors) to guide structure-activity relationship (SAR) studies .

- Docking studies : Evaluates binding poses in silico before in vitro assays, leveraging crystallographic data from analogous compounds .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Accelerated stability studies (40–60°C) show degradation via oxime hydrolysis or defluorination; recommend storage at −20°C .

- Photostability : UV/Vis exposure may cause E/Z isomerization of the oxime group; use amber vials for long-term storage .

- pH sensitivity : Oxime stability decreases in acidic conditions (pH < 4); buffer solutions (pH 6–8) are optimal .

Q. What strategies elucidate structure-activity relationships (SAR) for biological activity?

- Analog synthesis : Modify the benzyl group (e.g., para-substitution) or oxime configuration (E vs. Z) to assess potency changes .

- Enzymatic assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.

- Pharmacophore modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity data from related antimicrobial or receptor-binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.